molecular formula C12H12N2O B8517625 6-methoxy-5-phenyl-3-Pyridinamine

6-methoxy-5-phenyl-3-Pyridinamine

Cat. No.: B8517625
M. Wt: 200.24 g/mol
InChI Key: CIOLWKPMLHJNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-5-phenyl-3-Pyridinamine is a heterocyclic compound that features a pyridine ring substituted with methoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-phenyl-3-Pyridinamine typically involves the reaction of appropriate substituted pyridine derivatives with methoxy and phenyl substituents. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group onto the pyridine ring. The methoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-phenyl-3-Pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenated pyridine derivatives can be used with nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Methoxy-5-phenyl-3-Pyridinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-phenyl-3-Pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    6-Methoxy-3-Pyridinamine: Lacks the phenyl group, which may result in different chemical and biological properties.

    5-Phenyl-3-Pyridinamine:

    6-Methoxy-5-phenyl-2-Pyridinamine: Positional isomer with different substitution pattern, leading to varied properties.

Uniqueness: 6-Methoxy-5-phenyl-3-Pyridinamine is unique due to the specific positioning of the methoxy and phenyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

6-methoxy-5-phenylpyridin-3-amine

InChI

InChI=1S/C12H12N2O/c1-15-12-11(7-10(13)8-14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3

InChI Key

CIOLWKPMLHJNBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methoxy-5-nitro-3-phenylpyridine (0.43 mmol, 0.1 g) and Pd/C 10% (0.14 mmol, 0.015 g) in ethanol (2 ml) was stirred for 16 hours under hydrogen atmosphere. The catalyst was filtered off and the solid thoughtfully washed with warm ethanol. The filtrate was evaporated affording 0.085 g (98% of yield) of the expected product.
Name
2-methoxy-5-nitro-3-phenylpyridine
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.015 g
Type
catalyst
Reaction Step One

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